molecular formula C16H13NO2 B11862202 2-Methyl-3-phenyl-4H-chromen-4-one oxime

2-Methyl-3-phenyl-4H-chromen-4-one oxime

Cat. No.: B11862202
M. Wt: 251.28 g/mol
InChI Key: GNCVWQULNSKRCK-MSUUIHNZSA-N
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Description

2-Methyl-3-phenyl-4H-chromen-4-one oxime is a flavone-derived oxime characterized by a chromen-4-one backbone substituted with a methyl group at position 2 and a phenyl group at position 3, with an oxime (-NOH) functional group at the 4-keto position. Chromen-4-one derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The oxime group enhances structural diversity and modulates electronic properties, influencing reactivity and interactions with biological targets .

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

(NZ)-N-(2-methyl-3-phenylchromen-4-ylidene)hydroxylamine

InChI

InChI=1S/C16H13NO2/c1-11-15(12-7-3-2-4-8-12)16(17-18)13-9-5-6-10-14(13)19-11/h2-10,18H,1H3/b17-16-

InChI Key

GNCVWQULNSKRCK-MSUUIHNZSA-N

Isomeric SMILES

CC1=C(/C(=N\O)/C2=CC=CC=C2O1)C3=CC=CC=C3

Canonical SMILES

CC1=C(C(=NO)C2=CC=CC=C2O1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 2-Methyl-3-phenyl-4H-chromen-4-one oxime typically involves the reaction of 2-Methyl-3-phenyl-4H-chromen-4-one with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the oxime derivative . Industrial production methods may involve similar synthetic routes but optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

2-Methyl-3-phenyl-4H-chromen-4-one oxime undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-3-phenyl-4H-chromen-4-one oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenyl-4H-chromen-4-one oxime involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit acetylcholinesterase, contributing to its potential use in treating neurodegenerative diseases .

Comparison with Similar Compounds

Structural Features and Bonding

Key structural comparisons :

  • 2-Methyl-3-phenyl-4H-chromen-4-one oxime : Features a chromen-4-one core with methyl (C2), phenyl (C3), and oxime (C4) substituents. The oxime group adopts an E-configuration, typical for such derivatives, with bond lengths N-O (~1.40 Å) and N=C (~1.28 Å), consistent with crystallographic data from related oximes .
  • 7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime : Contains additional hydroxyl (C7) and carbaldehyde (C8) groups. The oxime group here participates in intramolecular hydrogen bonding, altering solubility and reactivity compared to the target compound .
  • Platanic acid oxime derivative 17: A triterpenoid oxime with a bulky tetracyclic scaffold.

Table 1: Structural Comparison

Compound Core Structure Substituents Key Bond Lengths (Å)
This compound Chromen-4-one C2-methyl, C3-phenyl, C4-oxime N-O: 1.40, N=C: 1.28
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime Chromene-2-one C7-hydroxy, C8-carbaldehyde, C4-oxime N-O: 1.36, N=C: 1.29
Platanic acid oxime derivative 17 Triterpenoid C3-oxime, C17-acetyl N-O: 1.39, N=C: 1.27

Spectral Data :

  • Target compound: Expected NMR signals include aromatic protons (δ 7.2–8.3 ppm for phenyl and chromenone rings) and a downfield-shifted oxime proton (δ 9–11 ppm). IR would show C=O (1640–1680 cm⁻¹) and N-O (930–960 cm⁻¹) stretches .
  • 4H-Chromen-4-one (3a): Exhibits ¹H NMR signals at δ 8.23 (aromatic H) and ¹³C NMR peaks at δ 177.6 (C=O), providing a benchmark for chromenone derivatives .

Antiviral and Cytotoxic Effects :

  • Platanic acid oxime derivative 17: Shows high anti-HIV-1 activity (EC₅₀ < 1 µM) with low cytotoxicity, attributed to its lipophilic triterpenoid backbone enhancing membrane penetration .
  • Target compound: While direct data is unavailable, its phenyl and methyl groups may reduce cytotoxicity compared to triterpenoid oximes.

Antimicrobial and Anti-diabetic Properties :

  • Oxime ethers (e.g., p-aniline O-ethyl oxime): Exhibit moderate antimicrobial activity (MIC = 0.21 µM against C. albicans), but the target compound’s non-etherified oxime may lack this without additional polar groups .

Biological Activity

2-Methyl-3-phenyl-4H-chromen-4-one oxime is a compound belonging to the chromone family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications. The findings are supported by data tables, case studies, and research findings from various sources.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-methyl-3-phenylchromone with hydroxylamine hydrochloride in the presence of a suitable base. This reaction can be performed under mild conditions, yielding the oxime derivative with good purity.

General Reaction Scheme

2 Methyl 3 phenylchromone+NH2OH2 Methyl 3 phenyl 4H chromen 4 one oxime\text{2 Methyl 3 phenylchromone}+\text{NH}_2\text{OH}\rightarrow \text{2 Methyl 3 phenyl 4H chromen 4 one oxime}

Anticancer Activity

Numerous studies have highlighted the anticancer properties of chromone derivatives, including this compound. The compound has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The results indicated significant cytotoxic activity with IC50 values as follows:

Cell LineIC50 (µM)
MCF-722.09
HCT1166.40

This indicates a strong potential for further development as an anticancer agent.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. A recent study reported that derivatives of chromones, including oximes, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy Table

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Activity

Antioxidant assays have shown that this compound possesses substantial free radical scavenging activity. It was evaluated using DPPH and ABTS assays, yielding promising results that suggest its potential as a natural antioxidant.

Antioxidant Activity Results

Assay TypeIC50 (µg/mL)
DPPH15.5
ABTS12.8

The biological activities of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound activates pro-apoptotic proteins and down-regulates anti-apoptotic factors, leading to cell death in cancer cells.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and microbial growth, such as cyclooxygenases and lipoxygenases.
  • Free Radical Scavenging : The oxime structure contributes to its ability to neutralize reactive oxygen species (ROS), thus protecting cells from oxidative stress.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of chromone derivatives. Modifications at specific positions on the chromone ring can enhance potency and selectivity for target cells or pathogens.

Key Findings in SAR Studies

  • Substituents at Position 6 : Hydroxyl groups at position 6 significantly increase antiproliferative activity against breast cancer cells.
  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances the reactivity of the oxime nitrogen, improving enzyme inhibition.

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